4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 199864-42-1
VCID: VC21316275
InChI: InChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15)
SMILES: CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F
Molecular Formula: C11H10FN3
Molecular Weight: 203.22 g/mol

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine

CAS No.: 199864-42-1

Cat. No.: VC21316275

Molecular Formula: C11H10FN3

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine - 199864-42-1

Specification

CAS No. 199864-42-1
Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
IUPAC Name 4-(3-fluorophenyl)-6-methylpyrimidin-2-amine
Standard InChI InChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15)
Standard InChI Key XTRZVZBNXXMLNW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F
Canonical SMILES CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Properties

Basic Information

4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine class. It features a pyrimidine ring substituted with a 3-fluorophenyl group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position. Table 1 summarizes the key identifying information and properties of this compound.

Table 1: Basic Identification and Properties of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine

PropertyInformation
CAS Number199864-42-1
Molecular FormulaC₁₁H₁₀FN₃
Molecular Weight203.22 g/mol
IUPAC Name4-(3-fluorophenyl)-6-methylpyrimidin-2-amine
SMILESCC1=CC(=NC(=N1)N)C2=CC(=CC=C2)F
InChIInChI=1S/C11H10FN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15)
InChIKeyXTRZVZBNXXMLNW-UHFFFAOYSA-N

Physical and Chemical Properties

The compound exhibits several notable physicochemical properties that influence its behavior in biological systems and various applications:

PropertyValue
LogP2.75450
Polar Surface Area (PSA)51.80000 Ų
Physical AppearanceNot specifically documented in literature
SolubilityTypically soluble in organic solvents like DMSO, methanol

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which is significant for potential drug-like properties and membrane permeability.

Structural Characteristics and Relationships

Structural Features

The compound consists of three key structural components:

  • A pyrimidine heterocyclic core

  • A fluorophenyl substituent with the fluorine atom at the meta (3) position

  • A methyl substituent at the 6-position of the pyrimidine ring

  • An amino group at the 2-position of the pyrimidine ring

The presence and specific position of the fluorine atom at the meta position of the phenyl ring distinguishes this compound from related fluorophenylpyrimidine derivatives and contributes to its unique chemical and biological properties.

Related Compounds

Several structurally related compounds exist with varying substitution patterns. Table 2 compares 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine with some of its close analogs:

Table 2: Comparison with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine199864-42-1C₁₁H₁₀FN₃203.22 g/molReference compound
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine133256-49-2C₁₁H₁₀FN₃203.22 g/molFluorine at para position (4-position) of phenyl ring
4-(3-Bromophenyl)-6-methylpyrimidin-2-amine913322-49-3C₁₁H₁₀BrN₃264.12 g/molBromine instead of fluorine at meta position

The positional isomerism (meta vs. para substitution) and halogen variation significantly influence the electronic properties, steric effects, and potential biological interactions of these compounds.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine typically follows synthetic routes similar to those used for related pyrimidine derivatives. Based on documented synthesis methods for analogous compounds, the general approaches may include:

Two-Step Nucleophilic Substitution

A common synthetic pathway involves:

  • Reaction of 2,4-dichloropyrimidine with appropriate nucleophiles in the presence of a base

  • Subsequent introduction of the amino group at the 2-position

For similar compounds, the procedure involves:

"To a solution of 2,4-dichloropyrimidine (1 equiv.) in chloroform (10 mL), various nucleophiles (1 equiv.) and TEA (1.3 equiv.) were added at room temperature and the mixture was stirred for 4 h. The reaction progress was monitored by TLC. Volatile components were removed in vacuum and the residue was purified by silica chromatography to give a white solid in 89–95% yield."

The second step typically involves:

"To a stirring solution of intermediates (1.0 equiv.) in dry EtOH (2 mL), 12 M HCl (16 μL) and the appropriate amine (1.2 equiv.) were successively added in a sealed tube at 110 °C for 8 h. The reaction was monitored by TLC. Upon cooling, the target compound gradually precipitated from solution, and then the precipitate was collected by filtration."

Alternative Synthetic Routes

For specifically introducing the 3-fluorophenyl group at the 4-position of the pyrimidine ring, cross-coupling reactions such as Suzuki or Negishi coupling may be employed using appropriate 3-fluorophenylboronic acids or organozinc reagents.

Biological Activity and Applications

SupplierCatalog/Product NumberPurityAvailable QuantitiesPrice Range (as of April 2025)
abcrAB201221Not specified500 mg€39.30
eNovation ChemicalsD76689595%250 mg - 5 g$140 - $850
1PlusChem1P004MOX95-97%250 mg - 1 g$123 - $190
A2B Chem LLCAC1523397-99%100 mg - 5 g$91 - $1050
AstaTech3123697%0.25 g - 5 g$79 - $1107
Apollo ScientificPC3864Not specified250 mg - 1 g£70 - £140
AmbeedA76987998%250 mg - 5 g$100 - $779

These commercial sources facilitate access to the compound for research purposes, although pricing and availability may vary .

Analytical Methods and Characterization

Spectroscopic Characterization

For related compounds with similar structures, characterization typically involves:

NMR Spectroscopy

NMR data for similar compounds with fluorophenyl substituents shows characteristic patterns:

"¹H NMR (600 MHz, DMSO-d₆) δ 9.74 (s, 1H), 8.20 (d, J = 5.3 Hz, 1H), 7.63–7.60 (m, 1H), 7.57–7.55 (m, 1H), 7.53–7.50 (m, 2H), 7.42 (s, 2H), 7.16 (s, 2H), 6.53 (s, 1H)..."

The specific NMR profile of 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine would feature signals corresponding to:

  • The methyl group at the 6-position (approximately δ 2.0-2.5 ppm)

  • The single proton at the 5-position of the pyrimidine ring

  • The amino group protons at the 2-position

  • The aromatic protons of the 3-fluorophenyl group, with characteristic splitting patterns due to F-H coupling

Mass Spectrometry

Mass spectrometry would typically show a molecular ion peak at m/z 203, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the pyrimidine ring system and fluorophenyl moiety.

Structure-Activity Relationship Considerations

Effect of Fluorine Substitution

The fluorine atom at the meta position of the phenyl ring contributes to the compound's biological properties through:

  • Altered electron distribution in the aromatic system

  • Potential hydrogen bond acceptor capability

  • Improved metabolic stability compared to non-fluorinated analogs

  • Modified lipophilicity and membrane permeability

These properties can significantly influence the compound's interaction with biological targets and its pharmacokinetic profile.

Comparative Analysis

The specific position of fluorine substitution (meta vs. para) can result in different biological activity profiles due to:

  • Different electronic effects on the phenyl ring

  • Altered three-dimensional conformation and binding orientation

  • Varied hydrogen bonding interactions with target proteins

Studies on related compounds suggest that such subtle structural modifications can substantially impact binding affinity and selectivity for biological targets.

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